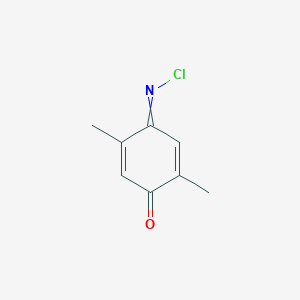
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often found in natural products, endogenous biochemical substances, and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves the reaction of N-substituted quinone imines with halogenating agents. For instance, the compound can be synthesized by halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas using potassium thiocyanate or thiourea in the presence of hydrochloric acid .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are frequently employed.
Major Products Formed
The major products formed from these reactions include various halogenated quinone imines, hydroquinone derivatives, and other substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide involves its interaction with molecular targets and pathways in biological systems. The compound’s quinone imine structure allows it to participate in redox reactions, influencing cellular redox status and modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
- N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)urea
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
Uniqueness
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is unique due to its specific substitution pattern and the presence of hypochlorous amide, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
64894-78-6 |
|---|---|
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
4-chloroimino-2,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-8(11)6(2)3-7(5)10-9/h3-4H,1-2H3 |
InChI-Schlüssel |
PCMVCEAMEHNCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NCl)C(=CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)




